molecular formula C14H14N2O B7484516 3,4-dimethyl-N-(pyridin-4-yl)benzamide

3,4-dimethyl-N-(pyridin-4-yl)benzamide

Cat. No.: B7484516
M. Wt: 226.27 g/mol
InChI Key: KKRFLGDVPLOMDU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a pyridin-4-ylamine group attached to a 3,4-dimethyl-substituted benzoyl moiety. The compound’s molecular formula (inferred as C₁₄H₁₄N₂O) suggests moderate lipophilicity, influenced by the methyl groups and pyridine ring. Such compounds are often explored in medicinal chemistry for kinase inhibition or receptor targeting due to the pyridine moiety’s role in hydrogen bonding and aromatic interactions .

Properties

IUPAC Name

3,4-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-4-12(9-11(10)2)14(17)16-13-5-7-15-8-6-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRFLGDVPLOMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Benzamide Ring) Pyridine/Pyrimidine Modifications Molecular Weight (g/mol) LogP/XLogP3 Key Data/Activity
3,4-Dimethyl-N-(pyridin-4-yl)benzamide 3,4-dimethyl Pyridin-4-ylamine ~226.3 (inferred) ~3.0 (est.) N/A
2,6-Dichloro-N-(pyridin-4-yl)benzamide 2,6-dichloro Pyrimidine-4-ylamino group 447.1 N/A EGFR inhibition; LCMS [M+H]⁺ = 447.1
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 3-methyl Pyridin-4-ylmethyl 302.4 (C₂₀H₁₈N₂O) 3.4 XLogP3 = 3.4; Topological PSA = 49.3 Ų
4-Fluoro-N-isopropylbenzamide 2-fluoro Pyrazolo[3,4-d]pyrimidin-3-yl 589.1 N/A MP: 175–178°C; Mass [M+1]⁺ = 589.1

Key Observations :

  • Lipophilicity : The 3,4-dimethyl substituents in the target compound likely increase lipophilicity compared to halogenated analogues (e.g., 2,6-dichloro derivative ), as methyl groups are less polar than chlorine. However, the XLogP3 of 3.4 for the 3-methyl analogue suggests the target compound may have similar or slightly lower logP due to fewer aromatic rings.
  • Solubility : Halogenated derivatives (e.g., 2,6-dichloro in ) may exhibit reduced aqueous solubility compared to methylated compounds, though steric bulk from dimethyl groups could also limit solubility .
  • Thermal Stability : Fluorinated benzamides (e.g., ’s compound with MP 175–178°C ) often display higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas methylated analogues may have lower melting points.

Structural Diversity and Pharmacophore Relevance

  • Pyridine vs. Pyrimidine : Compounds in and 2 incorporate pyrimidine or pyrazole rings alongside benzamide, enabling π-π stacking and additional hydrogen bonds. The target compound’s simpler pyridin-4-yl group may limit binding versatility but improve synthetic accessibility.
  • Methyl vs. However, methyl groups could enhance membrane permeability in cellular assays .

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